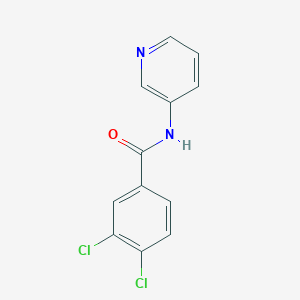
3,4-Dichloro-N-pyridin-3-yl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-N-pyridin-3-yl-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DCB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-pyridin-3-yl-benzamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins by binding to their active sites. It has been shown to bind to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. It has also been shown to bind to the ATP-binding site of cyclin-dependent kinase 2, thereby inhibiting its activity. Additionally, it has been shown to bind to the DNA-binding site of DNA topoisomerase II, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, thereby inhibiting tumor growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of various inflammatory enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dichloro-N-pyridin-3-yl-benzamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, which makes it an ideal tool compound for studying their role in biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can limit its use in aqueous-based experiments. Additionally, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 3,4-Dichloro-N-pyridin-3-yl-benzamide. One direction is to study its potential applications in the treatment of various diseases such as cancer and inflammation. Another direction is to study its potential use as a tool compound for studying the role of various enzymes and proteins in biological systems. Additionally, there is a need to develop new synthetic methods for the compound that can improve its solubility and reduce its cytotoxic effects.
Synthesemethoden
3,4-Dichloro-N-pyridin-3-yl-benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,4-dichloropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to study the role of various enzymes and proteins in biological systems. It has been shown to inhibit the activity of various enzymes such as protein kinase CK2, cyclin-dependent kinase 2, and DNA topoisomerase II. It has also been used to study the role of various proteins such as p53 and Bcl-2 in cancer cells.
Eigenschaften
CAS-Nummer |
304885-01-6 |
|---|---|
Molekularformel |
C12H8Cl2N2O |
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
3,4-dichloro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
InChI-Schlüssel |
YIFKMNQYIAKKJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Löslichkeit |
40 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



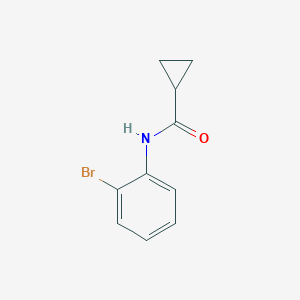
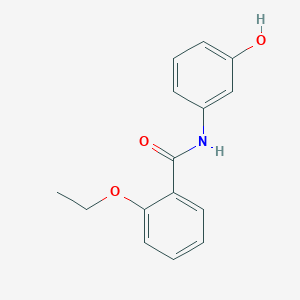

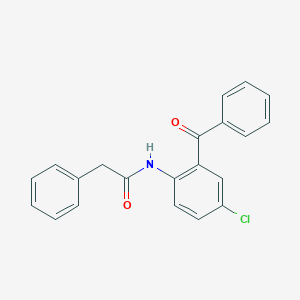
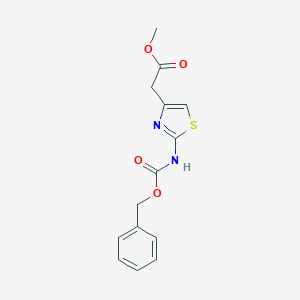
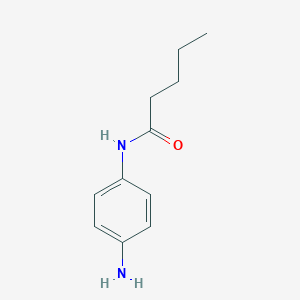



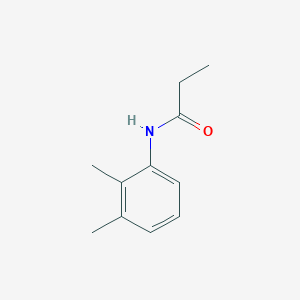
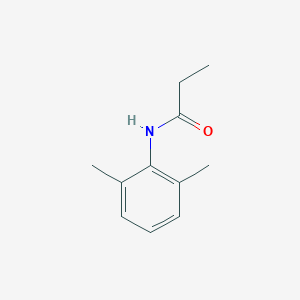
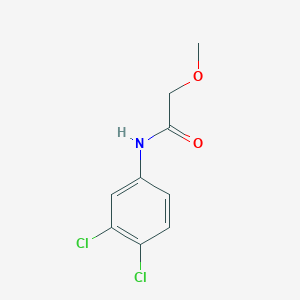

![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)